

Coumarin 545T: A Comprehensive Technical Guide on Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of **Coumarin 545T**, a fluorescent dye with significant applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a laser dye.

Chemical Structure

Coumarin 545T, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic molecule. Its structure is characterized by a rigid, fused-ring system that incorporates a coumarin core, a julolidine moiety, and a benzothiazole substituent. This unique combination of electron-donating and electron-accepting groups contributes to its notable photophysical properties.

The core structure is a benzopyrano-quinolizinone system, which is further functionalized with four methyl groups, enhancing its solubility and stability. The benzothiazole group, attached at the 10-position of the coumarin ring, plays a crucial role in the molecule's electronic properties and fluorescence.

Key Structural Features:

 Coumarin Core: A benzopyran-2-one skeleton, which is a common scaffold in fluorescent dyes.



- Julolidine Moiety: A rigidified aniline structure that acts as a strong electron-donating group, contributing to the molecule's high fluorescence quantum yield. The tetramethyl substitution enhances solubility.
- Benzothiazole Group: An electron-withdrawing group that, in conjunction with the julolidine moiety, creates a push-pull system, leading to strong intramolecular charge transfer and redshifted emission.

Quantitative Data

The photophysical and thermal properties of **Coumarin 545T** are summarized in the table below. These properties make it a highly efficient green-emitting dopant in OLEDs.

Property	Value	Conditions	Reference
Molecular Formula	C26H26N2O2S	-	[1][2]
Molecular Weight	430.57 g/mol	-	[2]
Appearance	Light yellow to brown powder/crystal	-	[2]
Melting Point	228.0 to 234.0 °C	-	[2]
Absorption Maximum (λmax)	468.0 to 478.0 nm	In Tetrahydrofuran (THF)	[2]
Photoluminescence Maximum (λem)	506 nm	In Tetrahydrofuran (THF)	[1]
HOMO Energy Level	5.6 eV	-	[1]
LUMO Energy Level	3.0 eV	-	[1]
Purity	>98.0% (by Total Nitrogen)	-	[2]

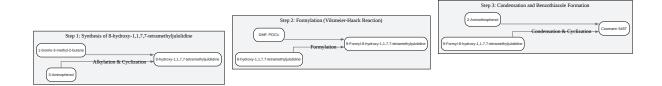
Synthesis of Coumarin 545T

The synthesis of **Coumarin 545T** is a multi-step process that involves the construction of a key intermediate, 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine, followed by a condensation



reaction to introduce the benzothiazole moiety. While a specific, detailed protocol for the industrial synthesis of **Coumarin 545T** is not publicly available, a plausible synthetic route can be constructed based on established organic reactions for similar compounds.

The proposed overall synthesis is depicted in the following workflow diagram:



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Caption: Proposed synthetic workflow for Coumarin 545T.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step in the proposed synthesis of **Coumarin 545T**. These are based on general procedures for analogous reactions found in the scientific literature.

Step 1: Synthesis of 8-hydroxy-1,1,7,7-tetramethyljulolidine

This step involves the N-alkylation of 3-aminophenol with 1-bromo-3-methyl-2-butene, followed by an intramolecular cyclization to form the tetramethyljulolidine ring system.

Materials:



- 3-Aminophenol
- 1-bromo-3-methyl-2-butene
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- · Ethyl acetate
- Brine

Procedure:

- To a solution of 3-aminophenol (1 equivalent) in DMF, add potassium carbonate (3 equivalents).
- Slowly add 1-bromo-3-methyl-2-butene (2.5 equivalents) to the mixture at room temperature.
- Heat the reaction mixture to 80°C and stir for 24 hours.
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is then subjected to a cyclization reaction by heating in a high-boiling point solvent such as diphenyl ether or by using a Lewis acid catalyst to promote the intramolecular reaction.
- Purify the resulting 8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.

Step 2: Formylation of 8-hydroxy-1,1,7,7-tetramethyljulolidine (Vilsmeier-Haack Reaction)

This step introduces a formyl group at the 9-position of the julolidine ring, which is activated for electrophilic substitution.[3]



Materials:

- 8-hydroxy-1,1,7,7-tetramethyljulolidine
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Sodium acetate
- Dichloromethane (DCM)

Procedure:

- In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 equivalents) to DMF (3 equivalents) with stirring to form the Vilsmeier reagent.
- Add a solution of 8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) in DCM to the Vilsmeier reagent at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
- Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.[3]

Step 3: Condensation with 2-Aminothiophenol to form Coumarin 545T

This final step involves the condensation of the formyl group of the julolidine derivative with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring and the coumarin system in one pot.



Materials:

- 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine
- 2-Aminothiophenol
- Ethanol
- Piperidine (catalyst)

Procedure:

- Dissolve 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in ethanol.
- Add a catalytic amount of piperidine to the solution.
- Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature. The product, Coumarin
 545T, may precipitate out of the solution.
- Collect the solid product by filtration and wash with cold ethanol.
- If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.

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